molecular formula C11H15ClN2O2 B6214411 methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride CAS No. 2728584-69-6

methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Cat. No. B6214411
CAS RN: 2728584-69-6
M. Wt: 242.7
InChI Key:
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Description

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is an organic compound that is commonly used in scientific research applications. It is a white crystalline solid that has a molecular weight of 368.8 g/mol and a melting point of 118-120°C. It is used in a variety of research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has a variety of scientific research applications. It is used as a substrate for the synthesis of various derivatives of azetidine-3-carboxylic acid, which are used in drug discovery and development. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrolidines and piperidines, which are used in pharmaceutical research. In addition, it is used as a substrate in the synthesis of various peptides, which are used in biochemical research.

Mechanism of Action

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride functions as a proton shuttle in biochemical reactions. In the presence of a base, it can act as an acid and donate a proton to the base, forming an intermediate. This intermediate can then react with another molecule, forming a new product. This mechanism of action is important in the synthesis of various heterocyclic compounds and peptides.
Biochemical and Physiological Effects
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor effects, and it has been used in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for a long period of time. It is also easy to handle and is soluble in a variety of solvents. A limitation is that it is expensive, and it can be difficult to obtain in large quantities. In addition, it can be difficult to determine the exact concentrations of the compound in a given solution.

Future Directions

There are a variety of potential future directions for research involving methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride. One possible direction is to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases. Another direction is to investigate its potential as an inhibitor of other biological processes, such as inflammation and pain. In addition, further research could be conducted to investigate its potential as an anti-cancer agent. Finally, further research could be conducted to investigate its potential as a substrate for the synthesis of other heterocyclic compounds and peptides.

Synthesis Methods

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is synthesized using a two-step process. The first step involves the reaction of 3-amino-benzoic acid with methyl chloroformate to form the intermediate 3-(chloromethyl)-benzoic acid. The second step involves the reaction of the intermediate with azetidine-3-carboxylic acid to form methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves the reaction of 3-aminobenzoic acid with azetidine to form the intermediate, 3-[(azetidin-3-yl)amino]benzoic acid. This intermediate is then esterified with methyl alcohol to form methyl 3-[(azetidin-3-yl)amino]benzoate, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-aminobenzoic acid", "azetidine", "methyl alcohol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-aminobenzoic acid with azetidine in the presence of a suitable catalyst to form 3-[(azetidin-3-yl)amino]benzoic acid.", "Step 2: Esterification of 3-[(azetidin-3-yl)amino]benzoic acid with excess methyl alcohol in the presence of a suitable catalyst to form methyl 3-[(azetidin-3-yl)amino]benzoate.", "Step 3: Conversion of methyl 3-[(azetidin-3-yl)amino]benzoate to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2728584-69-6

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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